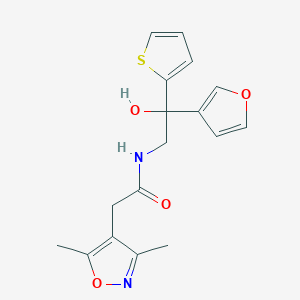

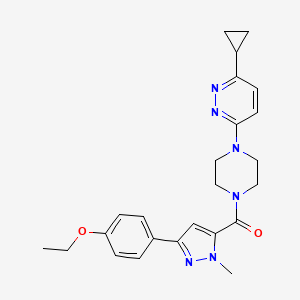

![molecular formula C19H21FN4O3S B2688542 2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251594-03-2](/img/structure/B2688542.png)

2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a heterocyclic compound . It has a molecular weight of 296.35 .

Molecular Structure Analysis

The compound’s structure was characterized by 1H NMR, 13C NMR, MS and FT-IR spectra . The DFT-optimized structure was consistent with that determined by X-ray diffraction . Geometrical parameter, molecular electrostatic potential and frontier molecular orbital analyses were performed using the DFT/B3LYP/6-311G (2d, p) method .Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.35 . Its IUPAC name is 6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one . The compound is stored at a temperature between 28 C .Scientific Research Applications

Antifungal and Insecticidal Activity

Research on novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has demonstrated significant antifungal activities against Rhizoctonia erealis and Helminthosporium maydis, as well as insecticidal activity against Plutella xylostella and Helicoverpa armigera. These compounds, through their unique structural features, offer promising avenues for developing new antifungal and insecticidal agents. The structure-activity relationship (SAR) insights provided can guide the synthesis of more potent derivatives (Xu et al., 2017).

Herbicidal Activity

Derivatives of the triazolopyridine class have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests their potential as effective herbicides, contributing to agricultural pest management strategies. The synthesis process involves condensation reactions, highlighting the chemical flexibility and utility of these compounds in creating targeted solutions for weed control (Moran, 2003).

Anticancer Applications

A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has revealed remarkable anticancer effects with reduced toxicity. This modification has resulted in compounds that retain antiproliferative activity, inhibit PI3Ks and mTOR, and demonstrate significant tumor growth inhibition in mice models. Such findings underscore the potential of these compounds as potent anticancer agents with lower toxicity profiles, offering new avenues for cancer treatment (Wang et al., 2015).

Antimalarial Agents

The design, synthesis, and in vitro evaluation of a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents have been conducted, showing good antimalarial activity against Plasmodium falciparum. Two compounds in particular have demonstrated significant inhibitory concentration values, suggesting that this new series of compounds could serve as a foundation for future antimalarial drug discovery programs (Karpina et al., 2020).

Mechanism of Action

properties

IUPAC Name |

2-[(2-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3S/c1-14-8-10-22(11-9-14)28(26,27)16-6-7-18-21-24(19(25)23(18)13-16)12-15-4-2-3-5-17(15)20/h2-7,13-14H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCKQYAERXJOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

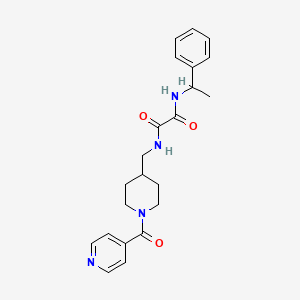

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)

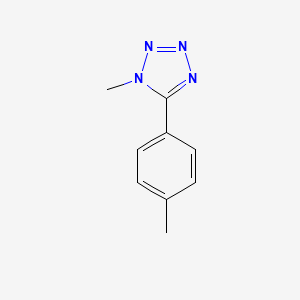

![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)

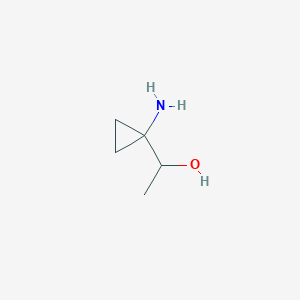

![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)

![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)